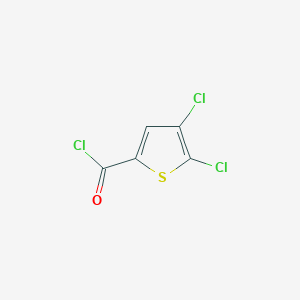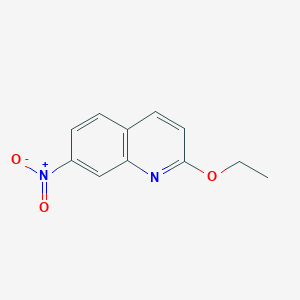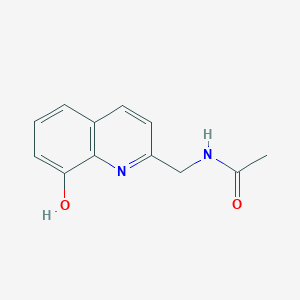
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide typically involves the reaction of 8-hydroxyquinoline with acetamide in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, formaldehyde, and acetamide under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 5- and 7-positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds, which can have varying biological activities and chemical properties .
Applications De Recherche Scientifique
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand that can bind to metal ions, forming stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes that require metal ions as cofactors, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and biological activities.
N-(8-Hydroxyquinolin-2-yl)acetamide: A closely related compound with similar chelating properties and biological activities.
5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of chlorine atoms.
Uniqueness
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is unique due to its specific substitution pattern, which enhances its ability to form stable metal complexes and its potential therapeutic applications. The presence of the acetamide group provides additional sites for chemical modification, allowing for the development of derivatives with improved biological activities and pharmacokinetic properties .
Propriétés
Numéro CAS |
648896-21-3 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
N-[(8-hydroxyquinolin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15) |
Clé InChI |
CJRALVYWBVXEEF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
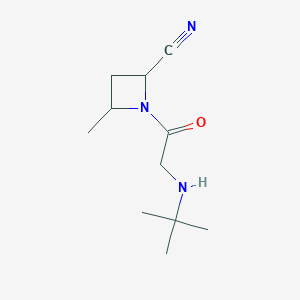
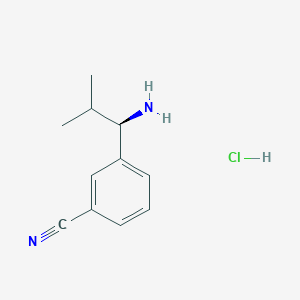
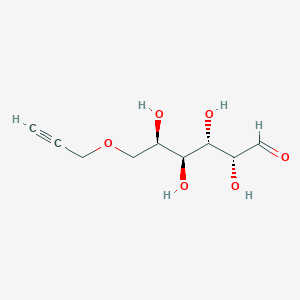
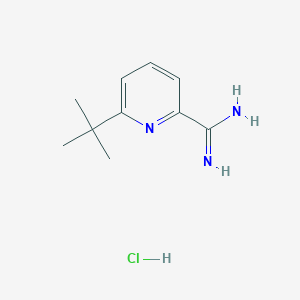
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)
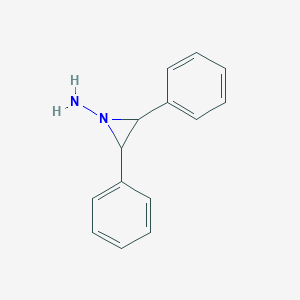


![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)

